molecular formula C7H9NO2 B1267167 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 57338-76-8

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1267167
CAS RN: 57338-76-8
M. Wt: 139.15 g/mol
InChI Key: VDVWTJFVFQVCFN-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid is a chemical compound that belongs to the pyrrole family, characterized by a 5-membered aromatic ring containing one nitrogen atom. Pyrroles are known for their role as building blocks in organic synthesis and for their presence in many natural products and pharmaceuticals. While specific studies directly on 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid are limited, related compounds have been extensively studied, highlighting the importance of pyrrole derivatives in chemical research.

Synthesis Analysis

Pyrrole derivatives, including those similar to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid, are synthesized through various methods, including cyclization reactions and modifications of existing pyrrole compounds. Studies demonstrate the synthesis of related compounds by condensation and subsequent reactions that yield products with diverse chemical functionalities. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its derivatives have been synthesized, highlighting methods relevant to the synthesis of 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid derivatives (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been analyzed using various spectroscopic methods and quantum chemical calculations. Studies demonstrate the importance of hydrogen bonding in the dimer formation of similar compounds in the solid state. For instance, the analysis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides insights into the molecular interactions and structure that could be relevant to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid (Singh et al., 2013).

Chemical Reactions and Properties

Pyrrole derivatives participate in a variety of chemical reactions, leading to the synthesis of complex molecules. The reactivity of these compounds is influenced by the pyrrole ring and substituents, enabling the formation of diverse products. For example, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives as antimicrobial agents showcases the chemical versatility of pyrrole compounds (Hublikar et al., 2019).

Scientific Research Applications

Antimicrobial Agent Synthesis

  • Application: Synthesis of novel derivatives for antimicrobial activities.
  • Details: Novel series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives were synthesized and evaluated for in vitro antimicrobial activities. These derivatives showed good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring. The activity increased with the introduction of a methoxy group in the structure (Hublikar et al., 2019).

Green Chemistry in Synthesis

  • Application: Environmentally-friendly synthesis of high-value pyrroles.
  • Details: Continuous flow ring-closing metathesis was used as a key synthetic step for 2,5-dihydro-1H-pyrrole-3-carboxylates. Dimethyl carbonate, a green solvent, was effectively used in continuous flow, demonstrating general applicability and efficiency in scaling up this reaction (Drop et al., 2017).

Spectroscopy and Chemical Analysis

  • Application: Synthesis and spectroscopy analysis of pyrrole derivatives.
  • Details: Ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized and characterized using various spectroscopy methods and quantum chemical calculations. This analysis provided insights into the molecular structure and potential applications in designing new therapeutic tools (Singh et al., 2013).

Molecular Recognition and Hydrogen Bonding

  • Application: Understanding intermolecular hydrogen bonding.
  • Details: A study of 2,2-dimethylbutynoic acid with a pyridone terminus demonstrated its ability to form intermolecular hydrogen-bonded dimers. This highlighted the importance of such molecular recognition in potential drug design and other chemical applications (Wash et al., 1997).

Non-Linear Optical Materials

  • Application: Development of materials for non-linear optical (NLO) applications.
  • Details: The synthesis and characterization of pyrrole containing chalcone derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided insights into their potential as NLO materials due to their significant first hyperpolarizability (Singh et al., 2014).

Humidity-Sensing Properties

  • Application: Development of humidity sensors.
  • Details: Novel impedance-type humidity sensors were developed using 1-(4-carboxylic acid phenyl)-2,5-dimethyl-1H-pyrrole doped with KOH and K2CO3 salts. This composition exhibited high sensitivity, good linearity, and stability over a wide humidity range, making it suitable for humidity monitoring devices (Su & Syu, 2017).

properties

IUPAC Name

2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVWTJFVFQVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303586
Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

57338-76-8
Record name 57338-76-8
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Record name 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid
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Record name 2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
WM Gu, KJ Jiang, F Li, GH Yu, Y Xu, XH Fan… - Chemical Engineering …, 2022 - Elsevier
Poly (3-hexylthiophene) (P3HT) has been recognized to be a potential hole-transport material (HTM) for stable and efficient perovskite solar cells (PSCs) due to its low cost, high hole …
Number of citations: 14 www.sciencedirect.com
X Yang, S Cai, X Liu, P Chen, J Zhou… - Bioorganic & Medicinal …, 2019 - Elsevier
Indoleamine 2,3-dioxygenase 1 (IDO1) plays a vital role in tumor immune escape and has emerged as a promising target for cancer immunotherapy. In this study, a novel series of 2,5-…
Number of citations: 12 www.sciencedirect.com
S Yamamoto, N Matsunaga, T Hitaka… - Bioorganic & medicinal …, 2012 - Elsevier
A series of 4-phenylpyrrole derivatives D were designed, synthesized, and evaluated for their potential as novel orally available androgen receptor antagonists therapeutically effective …
Number of citations: 27 www.sciencedirect.com
G Tarzia, A Duranti, A Tontini, G Spadoni, M Mor… - Bioorganic & medicinal …, 2003 - Elsevier
We designed and synthesized a series of pyrrole derivatives with the aim of investigating the structure–activity relationship (SAR) for the binding of non-classical agonists to CB 1 and …
Number of citations: 48 www.sciencedirect.com
G Adembri, AM Celli, A Sega - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
Tetraacetylethylene (1), and cis‐diacetylethylene (4) reacted under mild conditions with 3‐amino‐2‐butenoic acid methyl ester (6), benzene‐1,2‐diamine and naphthalene‐2,3‐diamine …
Number of citations: 6 onlinelibrary.wiley.com
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org
S Rehn, J Bergman - Tetrahedron, 2005 - Elsevier
The reaction between 3-aminocrotonates and 3-acetonylideneoxindole in refluxing toluene resulted in 2-pyrrolo-3′-yloxindoles in high yields (around 90%). At room temperature the 2-…
Number of citations: 23 www.sciencedirect.com
S Visentin, P Amiel, R Fruttero, D Boschi… - Journal of medicinal …, 1999 - ACS Publications
Racemic methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates (±)-10 and (±)-11 and their benzofuroxanyl analogues (±)-12 and (±)-13 were prepared …
Number of citations: 47 pubs.acs.org
C Wang, W Shi, L Cai, L Lu, Q Wang… - Journal of medicinal …, 2013 - ACS Publications
The small molecule fusion inhibitors N-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylpyrrole (NB-2) and N-(3-carboxy-4-hydroxyphenyl)-2,5-dimethylpyrrole (A 12 ) target a hydrophobic …
Number of citations: 36 pubs.acs.org
R Pohl, J Pawlas, S Bohm, R Hrabal… - Mendeleev …, 1999 - pubs.rsc.org
(3,5-Diphenyl-1-o-tolyl-1H-pyrrol-2-yl)phenylmethanone 3a and (1-naphthalen-1-yl-3,5-diphenyl-1H-pyrrol-2-yl)phenylmethanone 4a are atropisomeric and their LAH reductions afford …
Number of citations: 2 pubs.rsc.org

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